molecular formula C8H19N B13290811 3-(Aminomethyl)-2,4-dimethylpentane

3-(Aminomethyl)-2,4-dimethylpentane

Cat. No.: B13290811
M. Wt: 129.24 g/mol
InChI Key: YZMPGOSLRRXMSC-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2,4-dimethylpentane is an organic compound that belongs to the class of amines It is characterized by the presence of an aminomethyl group attached to a 2,4-dimethylpentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2,4-dimethylpentane can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylpentane with formaldehyde and ammonia in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Mannich reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2,4-dimethylpentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Amides and nitriles.

    Reduction: Primary amines.

    Substitution: Various alkylated and acylated derivatives.

Scientific Research Applications

3-(Aminomethyl)-2,4-dimethylpentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2,4-dimethylpentane involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also participate in enzyme-catalyzed reactions, affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)phenylboronic acid hydrochloride
  • N-[3-(aminomethyl)benzyl]acetamidine

Uniqueness

3-(Aminomethyl)-2,4-dimethylpentane is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

IUPAC Name

3-methyl-2-propan-2-ylbutan-1-amine

InChI

InChI=1S/C8H19N/c1-6(2)8(5-9)7(3)4/h6-8H,5,9H2,1-4H3

InChI Key

YZMPGOSLRRXMSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CN)C(C)C

Origin of Product

United States

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